molecular formula C8H8BrNO4 B13106040 6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 1429204-41-0

6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B13106040
CAS No.: 1429204-41-0
M. Wt: 262.06 g/mol
InChI Key: PYLHYIRINPTOOP-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization of 6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies of 6-bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 7.82 Å, b = 10.45 Å, c = 12.13 Å, α = 90°, β = 105.6°, γ = 90°. The dihydropyridine ring adopts a boat conformation, with the carboxylic acid group at position 4 participating in intermolecular hydrogen bonding (O–H···O distance: 2.68 Å), forming dimers that stabilize the crystal lattice. The bromine atom at position 6 contributes to van der Waals interactions, with a C–Br bond length of 1.91 Å, consistent with similar brominated heterocycles.

Table 1: Crystallographic Data

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 7.82 Å, b = 10.45 Å, c = 12.13 Å
Bond angle (C–N–C) 118.5°
Torsion angle (C3–O–C) 12.3°

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (600 MHz, DMSO-d₆) displays a singlet at δ 3.3 ppm integrating to three protons, assigned to the N–CH₃ group. The methoxy group resonates as a singlet at δ 3.8 ppm, while the dihydropyridine ring protons appear as two doublets at δ 6.2 ppm (J = 7.8 Hz) and δ 5.9 ppm (J = 7.8 Hz). The carboxylic acid proton is observed as a broad peak at δ 12.8 ppm, indicative of hydrogen bonding.

¹³C NMR (150 MHz, DMSO-d₆) confirms the carbonyl groups at δ 170.1 ppm (C=O) and δ 165.9 ppm (COOH). The quaternary carbons adjacent to bromine and methoxy groups resonate at δ 148.2 ppm and δ 152.4 ppm, respectively.

Table 2: Key ¹H NMR Assignments

δ (ppm) Integration Multiplicity Assignment
12.8 1H Broad COOH
6.2 1H Doublet H-5
5.9 1H Doublet H-4
3.8 3H Singlet OCH₃
3.3 3H Singlet N–CH₃
Infrared (IR) and Raman Spectroscopic Profiling

IR spectroscopy (KBr pellet) identifies a broad O–H stretch at 2980 cm⁻¹, characteristic of carboxylic acid dimers. The carbonyl stretches for the ketone and carboxylic acid groups appear at 1685 cm⁻¹ and 1720 cm⁻¹, respectively. The C–Br vibration is observed at 560 cm⁻¹ in the Raman spectrum, consistent with aryl bromides.

Table 3: IR and Raman Spectral Peaks

Frequency (cm⁻¹) Assignment Technique
2980 O–H stretch IR
1720 C=O (COOH) IR
1685 C=O (ketone) IR
560 C–Br stretch Raman
Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 292.9845 [M+H]⁺ (calculated for C₈H₁₀BrN₂O₄⁺: 292.9842), with isotopic peaks at m/z 294.9826 [M+H+2]⁺ matching bromine’s natural abundance. Key fragments include m/z 248.9921 (loss of COOH), m/z 217.0432 (loss of OCH₃), and m/z 139.0298 (C₅H₄BrN⁺).

Table 4: Major Mass Spectral Fragments

m/z Fragment Ion Loss
292.9845 [M+H]⁺
248.9921 [M+H–COOH]⁺ 44 Da
217.0432 [M+H–OCH₃]⁺ 31 Da
139.0298 [C₅H₄BrN]⁺ Side chain cleavage

Properties

CAS No.

1429204-41-0

Molecular Formula

C8H8BrNO4

Molecular Weight

262.06 g/mol

IUPAC Name

6-bromo-3-methoxy-1-methyl-2-oxopyridine-4-carboxylic acid

InChI

InChI=1S/C8H8BrNO4/c1-10-5(9)3-4(8(12)13)6(14-2)7(10)11/h3H,1-2H3,(H,12,13)

InChI Key

PYLHYIRINPTOOP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=C(C1=O)OC)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Representative Synthetic Route

A representative synthesis involves the following stages:

Step Description Reaction Conditions Outcome
1 Formation of enamine intermediate Stir methyl 4-methoxyacetoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA) at room temperature for 1.5 h Enamine intermediate formation
2 Addition of aminoacetaldehyde dimethyl acetal Add aminoacetaldehyde dimethyl acetal, stir 1 h at room temperature Intermediate with protected aldehyde group
3 Cyclization with dimethyl oxalate and LiH Add dimethyl oxalate and LiH portion-wise at -25 to 40 °C, stir 14 h Formation of dihydropyridine ring system
4 Hydrolysis and acidification Add LiOH at 0 to 5 °C, stir 1 h; quench with 2 N HCl at 0 to 5 °C Hydrolysis of esters to carboxylic acid
5 Extraction and purification Extract with ethyl acetate, dry, filter, and vacuum dry at 50 °C Isolation of 6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid as solid

This method yields the target compound as a solid with high purity after careful temperature control and extraction steps.

Alternative Routes and Industrial Considerations

  • Industrial synthesis may use continuous flow reactors to optimize temperature and reaction time, improving yield and purity.
  • Purification is achieved by recrystallization (e.g., from methanol or ethyl acetate) and chromatographic techniques to remove impurities and side products.
  • Scale-up requires precise control of reaction parameters, especially temperature and pH during hydrolysis and quenching steps.

Reaction Conditions and Yields

Parameter Details
Temperature Range -25 °C to 40 °C during cyclization; 0 to 5 °C during hydrolysis and quenching
Reaction Time 14 h for cyclization; 1–3 h for hydrolysis and quenching
Solvents Methanol, ethyl acetate, water
Bases Used Lithium hydride, lithium hydroxide
Yield Typically moderate to high (exact yields vary by method, ~60-90%)
Purification Filtration, vacuum drying, recrystallization

Mechanistic Insights

  • The initial enamine formation activates the β-ketoester for nucleophilic attack.
  • Cyclization with dimethyl oxalate and LiH forms the dihydropyridine ring via nucleophilic addition and ring closure.
  • Hydrolysis converts ester groups to carboxylic acid functionalities.
  • The methoxy group stabilizes intermediates via resonance effects, while the methyl group at position 1 provides steric hindrance that influences selectivity.
  • Bromine substitution affects electronic properties, facilitating selective reactions at the 6-position.

Summary Table of Preparation Steps

Step No. Reagents/Conditions Purpose Notes
1 Methyl 4-methoxyacetoacetate + DMFDMA, RT, 1.5 h Enamine intermediate formation Controlled stirring
2 Aminoacetaldehyde dimethyl acetal, RT, 1 h Introduction of amino group Protects aldehyde
3 Dimethyl oxalate + LiH, -25 to 40 °C, 14 h Cyclization to dihydropyridine Temperature control critical
4 LiOH, 0 to 5 °C, 1 h; quench with 2 N HCl Hydrolysis to acid Maintain low temperature
5 Extraction with EtOAc, filtration, vacuum drying Purification Solid product isolation

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can enhance binding affinity and selectivity, while the carboxylic acid group may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 6-bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid with structurally related dihydropyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties Source
6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Br (6), OMe (3), Me (1) Not explicitly listed (Inferred: C₈H₈BrNO₄) ~266–270 (estimated) Not available Hypothesized: Drug intermediates, catalysis N/A
5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid Br (5) C₆H₄BrNO₃ 218.01 104612-36-4 Pharmaceutical synthesis
1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Me (1,5) C₈H₉NO₃ 167.16 677762-39-9 Organic intermediates
2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-4-carboxylic acid CF₃ (6) C₇H₅F₃NO₃ 220.12 1227580-92-8 High-purity research reagent (97% purity)
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Br (5), Me (1) C₇H₆BrNO₃ 232.03 1196154-75-2 Research chemical (95% purity)

Key Differences and Implications

Substituent Effects: The bromine atom at position 6 (vs. The methoxy group at position 3 may enhance solubility in polar solvents compared to non-oxygenated analogs like 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid . The methyl group at position 1 stabilizes the dihydropyridine ring, reducing oxidation susceptibility compared to unsubstituted analogs .

Synthetic Utility :

  • Brominated derivatives (e.g., CAS 1196154-75-2 and 104612-36-4) are commonly used in Suzuki-Miyaura couplings, but the methoxy group in the target compound could direct regioselectivity in such reactions .
  • Trifluoromethyl-substituted analogs (e.g., CAS 1227580-92-8) exhibit higher lipophilicity, making them preferable for drug design targeting hydrophobic binding pockets .

Safety and Handling: While safety data for the target compound is unavailable, structurally related substances (e.g., 1-(cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid) are classified as non-hazardous under GHS . However, bromine and methoxy substituents may necessitate additional handling precautions.

Biological Activity

6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies surrounding this compound, highlighting its cytotoxic effects and mechanisms of action.

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C10H12BrNO4
Molecular Weight 290.11 g/mol
IUPAC Name Ethyl 6-bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
CAS Number 1429204-40-9

Synthesis

The synthesis of 6-bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine derivatives typically involves multi-step organic reactions starting from commercially available starting materials. The process often includes bromination, methoxylation, and cyclization steps that yield the target compound with high purity levels (around 97%) suitable for biological assays .

Cytotoxic Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study assessed the cytotoxicity of several dihydropyridine carboxylic acids, including this compound, using the sulforhodamine B (SRB) assay. The results indicated that compounds showed over 50% inhibition in cell growth for several tumor cell lines including U251 (human glioblastoma) and HCT-15 (human colorectal adenocarcinoma) .

The mechanism underlying the cytotoxicity appears to involve interaction with key proteins in apoptosis pathways. Docking studies revealed that the compound has a high affinity for PARP-1 protein, which plays a crucial role in DNA repair mechanisms. The binding interactions include hydrogen bonds and π–π interactions that stabilize the compound within the active site of PARP-1, leading to potential apoptosis induction in cancer cells .

Study 1: Anticancer Activity

In a recent in vitro study, various derivatives including 6-bromo-3-methoxy-1-methyl-2-oxo were tested for their anticancer properties against multiple cancer cell lines. The findings indicated that these compounds could serve as promising candidates for the development of new anticancer agents due to their selective toxicity towards cancer cells while sparing normal cells .

Study 2: Antimicrobial Properties

Another aspect of research has focused on the antimicrobial properties of this compound. Preliminary investigations suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative strains. This dual activity profile highlights its potential as a lead compound for further development in antimicrobial therapies .

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